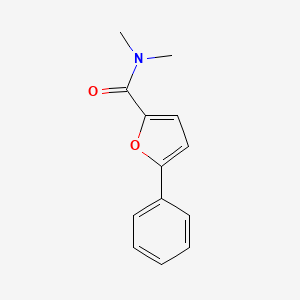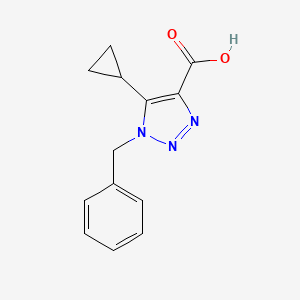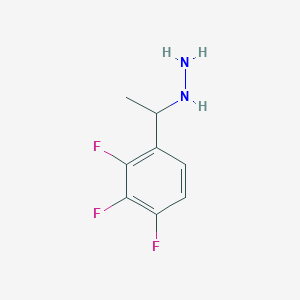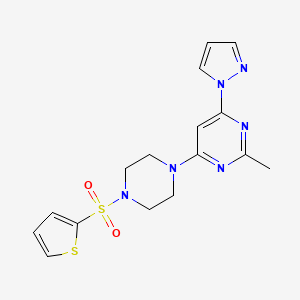![molecular formula C16H12BrCl2NO3 B2511807 {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1794853-71-6](/img/structure/B2511807.png)
{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of bromine, chlorine, and carbamoyl groups in its structure suggests it may have unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common synthetic route might include:
-
Formation of the Carbamoyl Intermediate
Starting Material: 3-Bromobenzylamine.
Reagent: Phosgene or a phosgene equivalent.
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at low temperatures to control the reactivity of phosgene.
-
Esterification
Starting Material: 2,4-Dichlorobenzoic acid.
Reagent: The carbamoyl intermediate.
Conditions: This step often requires a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Products: Substituted derivatives where the bromine or chlorine atoms are replaced by the nucleophile.
-
Oxidation Reactions
Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: These reactions are usually performed under acidic or basic conditions.
Products: Oxidized products where the carbamoyl or ester groups are converted to carboxylic acids or other oxidized forms.
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Typically carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduced forms of the compound, potentially converting ester groups to alcohols.
Scientific Research Applications
Chemistry
In chemistry, {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound might be investigated for its potential as a pharmacophore. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine and chlorine atoms could play a role in enhancing the compound’s binding affinity and specificity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
{[(3-Chlorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
The uniqueness of {[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate lies in its specific combination of functional groups, which can impart distinct chemical and physical properties. The presence of both bromine and chlorine atoms can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO3/c17-11-3-1-2-10(6-11)8-20-15(21)9-23-16(22)13-5-4-12(18)7-14(13)19/h1-7H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRFSCMSXXUTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2511725.png)
![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)
![2-[(6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-phenylacetamide](/img/structure/B2511727.png)
![6-Cyano-n-{3-methoxyspiro[3.3]heptan-1-yl}-n-methylpyridine-3-sulfonamide](/img/structure/B2511728.png)
![methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2511731.png)
![N-(3-chloro-4-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2511733.png)




![1-(2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2511740.png)
![(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511742.png)
![N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2511745.png)
